molecular formula C15H15N3O3S B2735753 6-cyclopropyl-N-(4-methanesulfonylphenyl)pyrimidine-4-carboxamide CAS No. 2415464-15-0

6-cyclopropyl-N-(4-methanesulfonylphenyl)pyrimidine-4-carboxamide

Cat. No.: B2735753
CAS No.: 2415464-15-0
M. Wt: 317.36
InChI Key: PQDUBNXPRRNKSN-UHFFFAOYSA-N
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Description

6-cyclopropyl-N-(4-methanesulfonylphenyl)pyrimidine-4-carboxamide is a synthetic compound belonging to the pyrimidine class of heterocyclic compounds. Pyrimidines are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, antiviral, and antifungal activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-N-(4-methanesulfonylphenyl)pyrimidine-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyclopropyl-6-methyl-N-phenyl-N-trifluoroacetyl-pyrimidin-2-amine with suitable reagents to introduce the methylsulfonylphenyl group . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-N-(4-methanesulfonylphenyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 6-cyclopropyl-N-(4-methanesulfonylphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and receptors, thereby modulating biological processes. For instance, it may inhibit cyclooxygenase-2 (COX-2) enzyme activity, leading to reduced inflammation . Additionally, it can interact with cellular signaling pathways, affecting gene expression and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-cyclopropyl-N-(4-methanesulfonylphenyl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to modulate multiple biological pathways makes it a versatile compound for various scientific applications .

Properties

IUPAC Name

6-cyclopropyl-N-(4-methylsulfonylphenyl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-22(20,21)12-6-4-11(5-7-12)18-15(19)14-8-13(10-2-3-10)16-9-17-14/h4-10H,2-3H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDUBNXPRRNKSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NC=NC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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